molecular formula C19H22N6O3S B2518132 4-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 1171606-36-2

4-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B2518132
CAS RN: 1171606-36-2
M. Wt: 414.48
InChI Key: ZYJKHIXWUFJCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound. Pyrimidine derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The presence of a 1H-pyrazol-1-yl group in the compound suggests that it may exhibit interesting biological properties, such as antiulcer activity, as seen in related compounds .

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various strategies, including the reaction of different substituents on the pyrimidine ring. In the context of related compounds, the synthesis of 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine demonstrated potent inhibition of ulcers in rats, indicating that the method of synthesis can significantly impact the biological activity of the resulting compound . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic routes involving sulfonyl and piperazine groups could be employed.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can greatly influence their biological activity. For instance, the dihedral angles between the pyrimidine ring and the methoxyphenyl ring, as well as the orientation of other substituents like the quinoline ring system, can affect the compound's interactions with biological targets . The specific angles and conformations adopted by the piperazine ring and the substituents in the compound of interest would be critical to its function and potential therapeutic applications.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including addition-rearrangement reactions with sulfonyl isocyanates, as seen in related compounds . These reactions can lead to the formation of functionalized piperidones, which are valuable intermediates in the synthesis of pharmacologically active molecules. The presence of a sulfonyl group in the compound of interest suggests that it may also participate in similar reactions, potentially leading to a range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are crucial for their practical application in drug development. The presence of methoxy and sulfonyl groups can influence these properties by affecting the compound's polarity and intermolecular interactions. The specific properties of the compound would need to be determined experimentally to understand its behavior in biological systems and its suitability for pharmaceutical formulations.

properties

IUPAC Name

4-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-15-12-16(4-5-17(15)28-2)29(26,27)24-10-8-23(9-11-24)18-13-19(21-14-20-18)25-7-3-6-22-25/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJKHIXWUFJCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.